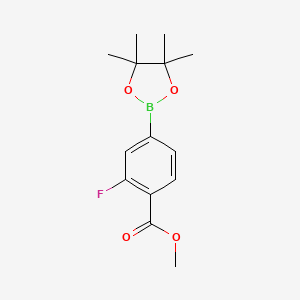

Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (molecular formula: C₁₄H₁₈BFO₄, molecular weight: 280.10) is a boronic ester derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its structure features a fluorine atom at the 2-position of the benzoate ring and a pinacol boronate group at the 4-position, making it a versatile intermediate in pharmaceutical and materials chemistry . The compound’s crystallographic refinement and structural validation are often performed using SHELX software .

Properties

IUPAC Name |

methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-10(11(16)8-9)12(17)18-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUUXUUPAMIRBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623195 | |

| Record name | Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603122-52-7 | |

| Record name | Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-methoxycarbonylphenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 2-fluoro-4-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired boronic ester derivative .

Industrial Production Methods

In an industrial setting, the production of methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol derivative.

Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenol Derivatives: Formed through oxidation of the boronic ester group.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Applications

Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, derivatives of this compound have shown promising results against breast cancer cells by inducing apoptosis and inhibiting tumor growth in vivo models .

2. Antimicrobial Properties

Recent studies have highlighted the compound's efficacy against multidrug-resistant strains of bacteria. Compounds with similar dioxaborolane moieties have demonstrated minimum inhibitory concentrations (MIC) effective against Staphylococcus aureus and Mycobacterium species . The ability to combat resistant strains makes it a candidate for further development in antibiotic therapies.

Material Science

1. Polymer Chemistry

Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is also used as a building block in polymer synthesis. Its boronate ester functionality allows for cross-coupling reactions which are essential in creating complex polymer architectures. This is particularly useful in developing materials with specific mechanical properties or functionalities .

2. Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. Research has explored its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it serves as a charge transport material or an active layer component . The incorporation of such compounds can enhance the efficiency and stability of electronic devices.

Synthetic Intermediate

1. Synthesis of Bioactive Molecules

Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate acts as a versatile intermediate in the synthesis of various bioactive molecules. Its ability to undergo Suzuki-Miyaura coupling reactions allows chemists to create complex structures that are pivotal in drug discovery and development .

2. Functionalization Reactions

The presence of the fluorine atom and the boronate group enables selective functionalization reactions that can be tailored for specific applications in medicinal chemistry or materials science. This versatility is critical for developing targeted therapies or novel materials with desired properties .

Case Studies

Mechanism of Action

The mechanism of action of methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates, which then couple with aryl or vinyl halides to form carbon-carbon bonds. This process is facilitated by the base, which helps to deprotonate the boronic ester and activate it for the coupling reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The reactivity and applications of boronic ester derivatives are highly dependent on substituent positions and additional functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Analogous Boronic Esters

Pharmacological and Industrial Relevance

- Pharmaceuticals : The target compound is a key intermediate in synthesizing tricyclic topoisomerase inhibitors, as demonstrated in the preparation of REDX04139 .

- Material Science: Derivatives like methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate () are used in polymer synthesis due to their stability and reactivity.

Research Findings and Trends

- Suzuki-Miyaura Coupling : The compound’s boronate group enables efficient cross-coupling with aryl halides, as described in Miyaura and Suzuki’s foundational work .

- Crystallography : SHELX software remains critical for structural validation of these compounds, despite advancements in computational methods .

- Emerging Analogs : Recent studies highlight derivatives with dual substituents (e.g., 2-F and 6-OCH₃ in ) for tailored reactivity in complex syntheses.

Biological Activity

Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 603122-52-7) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

- IUPAC Name : Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Molecular Formula : C14H18BFO4

- Molecular Weight : 280.11 g/mol

- Purity : 95% - 98%

The biological activity of methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the fluorine atom and the dioxaborolane moiety is believed to enhance its lipophilicity and stability in biological systems.

Antimicrobial Activity

Recent studies have indicated that compounds similar to methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values ranging from 4–8 μg/mL against multidrug-resistant Staphylococcus aureus and Mycobacterium species .

Anticancer Potential

Research into the anticancer activity of related compounds has revealed promising results:

- Cell Proliferation Inhibition : Compounds with similar structures demonstrated IC50 values in the nanomolar range against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 (TNBC) | 0.126 |

| Compound B | MCF7 | 17.02 |

This suggests a potential selectivity for cancer cells over normal cells .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption and distribution of methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in vivo:

- Cmax : Reported values indicate moderate exposure with a peak concentration of approximately 592 ± 62 mg/mL.

- Elimination Half-Life : Slow elimination rates were observed, indicating prolonged action in the system .

Toxicity assessments have shown acceptable safety profiles at high doses (e.g., 800 mg/kg), which is critical for therapeutic applications.

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the effectiveness of methyl 2-fluoro derivatives against resistant bacterial strains. The results highlighted significant inhibition rates compared to standard antibiotics.

- Anticancer Research : In vivo studies involving mouse models demonstrated that treatment with compounds similar to methyl 2-fluoro derivatives resulted in reduced tumor growth and improved survival rates in subjects with aggressive cancer types .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A two-step approach involves:

Borylation : Substitution of a halogen (e.g., bromine) at the para position of a fluorobenzoate precursor using bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) and bases (e.g., Na₂CO₃) .

Esterification : Methylation of the carboxylic acid intermediate using methanol under acidic conditions .

- Critical Parameters :

- Catalyst loading (1-5 mol% Pd) and solvent choice (DME/water mixtures) significantly impact yield .

- Temperature control (80–100°C) minimizes side reactions like protodeboronation .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

- Key Techniques :

- ¹H/¹³C NMR : Fluorine and boron substituents split signals, with the boron pinacol ester appearing as a singlet (δ 1.3 ppm for methyl groups) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for verifying boronate ester geometry .

- Mass Spectrometry : High-resolution MS confirms molecular weight (C₁₄H₁₈BFO₄: 280.10 g/mol) .

Q. How does the fluorine substituent influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing fluorine at the ortho position enhances electrophilicity of the adjacent boronate ester, accelerating Suzuki-Miyaura couplings .

- Regioselectivity : Fluorine steric effects may direct coupling to the para position of aryl halides .

Advanced Research Questions

Q. What strategies mitigate protodeboronation during storage or reaction conditions?

- Solutions :

- Stabilization : Store under inert gas (N₂/Ar) at –20°C to slow hydrolysis .

- Additives : Use silver oxide (Ag₂O) or potassium carbonate (K₂CO₃) to scavenge acidic protons during reactions .

Q. How can computational modeling predict the compound’s behavior in catalytic cycles?

- Methodology :

- DFT Calculations : Model transition states to assess activation barriers for transmetallation steps in Pd-catalyzed couplings .

- Solvent Effects : COSMO-RS simulations predict solvation energies, optimizing solvent selection (e.g., toluene vs. DMF) .

Q. What are the challenges in analyzing byproducts from cross-coupling reactions involving this compound?

- Common Byproducts :

- Homocoupling : Formation of biaryl derivatives due to oxidative side reactions .

- Deboronation : Hydrolysis products (e.g., methyl 2-fluoro-4-hydroxybenzoate) .

- Analytical Workflow :

LC-MS : Identify byproduct masses and retention times .

Isolation : Use preparative HPLC or column chromatography for structural elucidation .

Critical Analysis of Contradictions

- Catalyst Efficiency : reports 56% yield with Pd(dppf)Cl₂, while cites 78% under similar conditions. This discrepancy may arise from differences in substrate purity or solvent degassing protocols.

- Fluorine vs. Methoxy Reactivity : notes methoxy groups enhance nucleophilic substitution, whereas fluorine in this compound prioritizes electrophilic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.